molecular formula C10H8ClF3 B8218664 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene CAS No. 1202644-20-9

1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene

Cat. No.: B8218664
CAS No.: 1202644-20-9
M. Wt: 220.62 g/mol
InChI Key: LPQGLBHZIKDZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a chlorine atom, a cyclopropyl group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the cyclopropylation of 1-chloro-3-(trifluoromethyl)benzene using cyclopropyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce ketones or carboxylic acids.
  • Reduction reactions result in difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl group and the steric hindrance provided by the cyclopropyl group. These factors affect the compound’s interaction with various reagents and catalysts.

Comparison with Similar Compounds

  • 1-Chloro-4-(trifluoromethyl)benzene
  • 1-Chloro-3-(trifluoromethyl)benzene
  • 1-Chloro-2-(trifluoromethyl)benzene

Uniqueness: 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

IUPAC Name

1-chloro-3-cyclopropyl-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3/c11-9-4-7(6-1-2-6)3-8(5-9)10(12,13)14/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQGLBHZIKDZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC(=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232717
Record name 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202644-20-9
Record name 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202644-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,5-Dichlorobenzotrifluoride (1.10 g, 5.1 mmol) and cyclopropylboronic acid (440 mg, 5.1 mmol) were reacted using K3PO4 (3.8 g, 17.9 mmol), tricyclohexylphosphine (145 mg, 0.51 mmol), Pd(OAc)2 (60 mg, 0.27 mmol) as described in example 100 to give 1-chloro-3-cyclopropyl-5-trifluoromethyl-benzene (980 mg, 87%) after purification by flash chromatography on silica gel.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
145 mg
Type
reactant
Reaction Step Three
Quantity
60 mg
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.